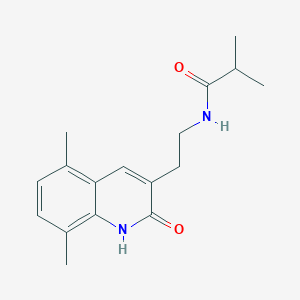

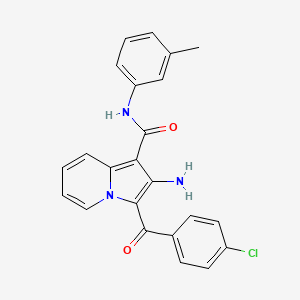

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound might be related to the synthetic methodology of quinolin-2,4-dione derivatives. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Some other more specialized methods are the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related structure, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

The chemical reactions of this compound might be related to the reactions of 4-hydroxy-2-quinolones. These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .科学的研究の応用

Synthetic Pathways and Molecular Modifications :Research has explored various synthetic pathways and molecular modifications involving quinoline derivatives, reflecting the chemical versatility of compounds similar to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide. For example, studies on amino-substituted dihydroisoquinolines have shown significant antitumor activity and highlighted the importance of substitution patterns on biological efficacy and toxicity, with specific derivatives demonstrating higher potency and lower cardiotoxicity compared to unsubstituted parent compounds (Sami et al., 1995). Such research underscores the potential of structurally related compounds in developing novel anticancer agents.

Antitumor and Cytotoxic Activities :The synthesis of novel compounds bearing the quinoline structure, such as the work on diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate, has been aimed at discovering new anticancer agents. These compounds have demonstrated moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential therapeutic applications of quinoline derivatives in cancer treatment (Fang et al., 2016).

Fluorescent Thermometer and TICT Emissions :Research into the fluorescence properties of quinoline derivatives has led to the development of a ratiometric fluorescent thermometer based on twisted intramolecular charge transfer (TICT) emissions. This innovative application demonstrates the ability of quinoline-based compounds to provide temperature-dependent fluorescence, offering a novel approach for temperature sensing in various scientific and industrial contexts (Cao et al., 2014).

Enantioselective Synthesis :The lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide, a compound structurally related to this compound, have been studied for the synthesis of benzylically substituted products with high enantiomeric ratios. This research highlights the potential of quinoline derivatives in the field of chiral chemistry and enantioselective synthesis, contributing to the development of compounds with specific optical activities for pharmaceutical applications (Laumer et al., 2002).

Antibacterial and Antifungal Properties :Quinoline derivatives have also been investigated for their antibacterial and antifungal properties. For instance, bioactive compounds from marine sponges, including isoquinoline quinones, have shown activity against Gram-positive bacteria and fungi, indicating the potential of quinoline-based compounds in developing new antimicrobial agents (Edrada et al., 1996).

将来の方向性

The future directions of research on this compound could involve further exploration of its synthesis, reactions, and applications in the synthesis of related heterocycles. Its potential in drug research and development, given the interesting pharmaceutical and biological activities of related compounds, could also be a promising area of study .

作用機序

Target of Action

It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .

Mode of Action

It is known that quinoline-2,4-diones, a related class of compounds, display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

It is known that various bioactive aromatic compounds containing the indole nucleus, which is structurally similar to quinoline, have clinical and biological applications . These compounds bind with high affinity to multiple receptors, which could potentially influence a variety of biochemical pathways .

Result of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have a broad range of effects.

特性

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-10(2)16(20)18-8-7-13-9-14-11(3)5-6-12(4)15(14)19-17(13)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCKVZHFWGXFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2862987.png)

![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)

![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)